molecular formula C19H18N2O4S B3749344 3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide

3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3749344
M. Wt: 370.4 g/mol
InChI Key: VTHAYDJSUWYESA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group.

    Coupling with the Benzamide Core: The final step involves coupling the thiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(4-methylphenyl)benzamide
  • 3,4-dimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
  • 3,4-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide

Uniqueness

3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the thiazole ring and the phenoxymethyl group, which confer specific electronic and steric properties. These features can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-16-9-8-13(10-17(16)24-2)18(22)21-19-20-14(12-26-19)11-25-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHAYDJSUWYESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide

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